molecular formula C18H18O4 B13086322 (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid

(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid

Cat. No.: B13086322
M. Wt: 298.3 g/mol
InChI Key: IXRANBYGBCKBMM-INIZCTEOSA-N
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Description

(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a benzyl group and a benzyloxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and benzyloxyacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. Benzyl bromide reacts with benzyloxyacetic acid in the presence of a base, such as sodium hydroxide, to form the intermediate.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form derivatives.

    Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The benzyl and benzyloxy groups can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Solvents: Toluene, dichloromethane (DCM), ethanol

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, esters, and substituted benzyl compounds.

Scientific Research Applications

(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both benzyl and benzyloxy groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(2S)-2-benzyl-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C18H18O4/c19-17(22-13-15-9-5-2-6-10-15)12-16(18(20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,21)/t16-/m0/s1

InChI Key

IXRANBYGBCKBMM-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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